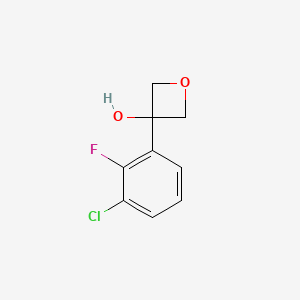
3-(3-chloro-2-fluorophenyl)-3-Oxetanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-fluorophenyl)-3-Oxetanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol typically involves the reaction of 3-chloro-2-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of 3-chloro-2-fluorophenyl isocyanate as a starting material . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-2-fluorophenyl)-3-Oxetanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various halogenated phenyl compounds.
Scientific Research Applications
3-(3-chloro-2-fluorophenyl)-3-Oxetanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenyl isocyanate: A related compound used in the synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol.
3-Chloro-2-fluorophenylboronic acid: Another similar compound with different functional groups and applications.
(3-Chloro-2-fluorophenyl)methanamine: A compound with a similar phenyl ring structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3,12H,4-5H2 |
InChI Key |
OYKUDLFZUMDJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


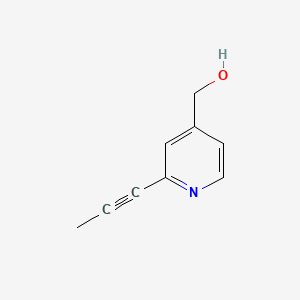
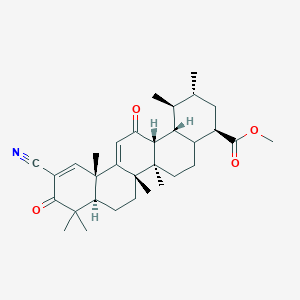
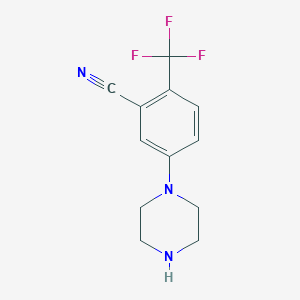
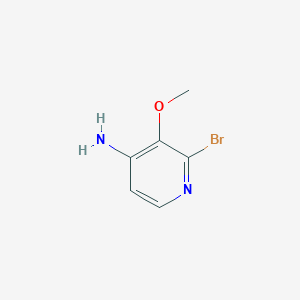
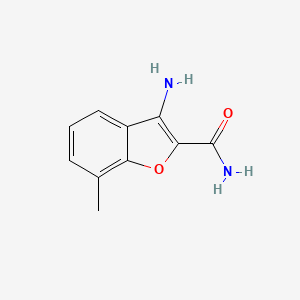
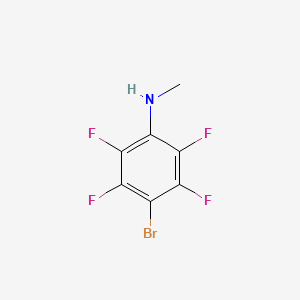
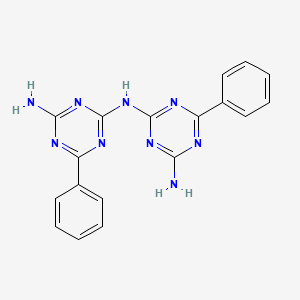
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
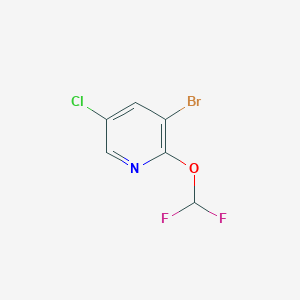

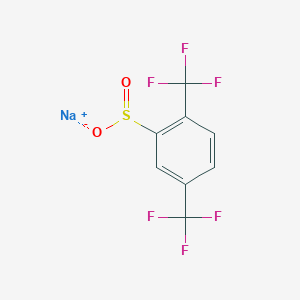
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)

